N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- The compound’s structural features make it a promising candidate for anti-inflammatory drug development. Researchers have explored its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis .
- In vitro studies have demonstrated that certain derivatives of this compound exhibit selective inhibition of COX-2, potentially reducing inflammation without affecting COX-1 activity .
- Additionally, the compound’s anti-inflammatory properties have been evaluated in animal models, providing insights into its potential therapeutic use .
- Researchers have investigated the safety profile of this compound by assessing its ulcerogenic liability. Compound 11b, in particular, showed promising results with a low ulcer index (UI = 0.83), indicating reduced risk of ulcer formation .
- Computational studies, such as molecular docking, have been employed to understand the binding interactions between this compound and COX-2. The results correlate well with the in vitro COX-2 inhibitory activities, providing valuable insights into its mechanism of action .
- In silico prediction of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness has been conducted for this compound. Such analyses guide drug development by assessing its potential as an orally bioavailable drug candidate .
- The compound belongs to a novel series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position. These derivatives were designed and synthesized specifically for COX-1/COX-2 inhibition .
Anti-Inflammatory Agents
Ulcerogenic Liability Assessment
Molecular Docking Studies
Drug-Likeness and ADME Properties
Benzimidazole Derivatives for COX Inhibition
Safety and Hazards
properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBLIMMBHJWBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.